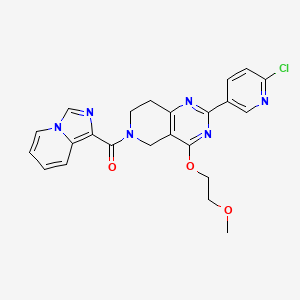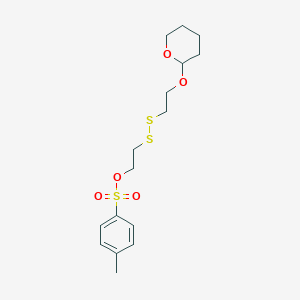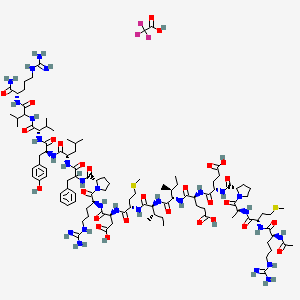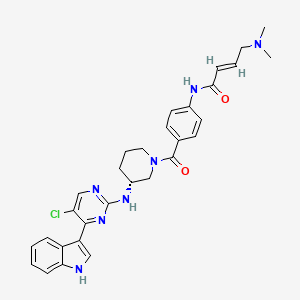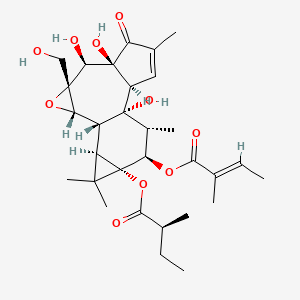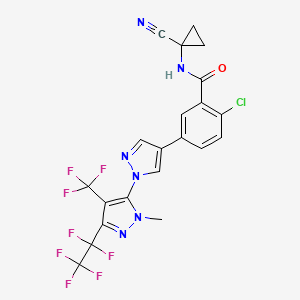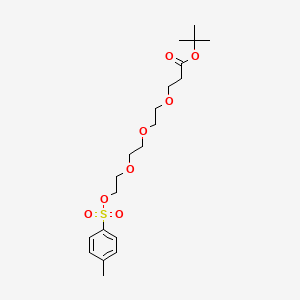
甲苯磺酰-聚乙二醇4-叔丁酯
概述
科学研究应用
对甲苯磺酰基-聚乙二醇4-叔丁氧羰基广泛用于PROTACs的合成,PROTACs是旨在靶向并降解细胞内特定蛋白质的分子。该化合物在开发针对癌症等疾病的靶向治疗方法中至关重要。 它也用于研究蛋白质-蛋白质相互作用以及开发新型治疗剂 .
5. 作用机理
对甲苯磺酰基-聚乙二醇4-叔丁氧羰基在PROTACs中起连接体的作用,连接与靶蛋白结合的配体和招募E3泛素连接酶的配体。这种招募导致靶蛋白被蛋白酶体泛素化并随后降解。 PEG组分提供了灵活性并增加了溶解度,从而提高了PROTAC分子的整体功效 .
类似化合物:
Tos-PEG4-CH2-Boc: 在PROTAC合成中使用的另一种基于PEG的连接体。
Tos-PEG4-NH2: 具有胺基的PEG连接体,用于不同类型的缀合反应.
独特性: 对甲苯磺酰基-聚乙二醇4-叔丁氧羰基的独特之处在于其叔丁酯基团,它提供了稳定性和易于脱保护的特性。 它的PEG4链提供了最佳长度,可在各种应用中提供灵活性并增加溶解度 .
作用机制
Target of Action
Tos-PEG4-t-butyl ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . One of the key targets of the PROTACs synthesized using Tos-PEG4-t-butyl ester is PTK2 (Protein Tyrosine Kinase 2), also known as FAK (Focal Adhesion Kinase) . PTK2 plays a crucial role in cellular processes such as cell migration, proliferation, and survival .
Mode of Action
The compound interacts with its target, PTK2, through a PROTAC that has been synthesized using Tos-PEG4-t-butyl ester as a linker . The PROTAC molecule contains a ligand for binding to the target protein (PTK2) and a ligand for an E3 ubiquitin ligase . The PROTAC brings the target protein and the E3 ligase into proximity, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The degradation of PTK2 via the ubiquitin-proteasome pathway is the primary biochemical pathway affected by PROTACs synthesized using Tos-PEG4-t-butyl ester . This degradation can lead to downstream effects such as the disruption of cell migration and proliferation processes, in which PTK2 is involved .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Tos-PEG4-t-butyl ester, through the PROTACs it helps synthesize, is the degradation of PTK2 . This degradation inhibits the activity of PTK2, disrupting processes such as cell migration and proliferation .
Action Environment
The action of Tos-PEG4-t-butyl ester, as part of a PROTAC, can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group under acidic conditions . Additionally, the presence of other proteins or molecules in the cellular environment could potentially interfere with the binding of the PROTAC to its target or the E3 ligase .
生化分析
Biochemical Properties
Tos-PEG4-t-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules. The tosyl group in Tos-PEG4-t-butyl ester is a good leaving group for nucleophilic substitution reactions, allowing it to form covalent bonds with target proteins. This interaction facilitates the degradation of target proteins by recruiting E3 ligases, which tag the proteins for ubiquitination and subsequent proteasomal degradation .
Cellular Effects
Tos-PEG4-t-butyl ester influences various cellular processes by targeting specific proteins for degradation. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of PROTACs like BI-3663, Tos-PEG4-t-butyl ester helps degrade PTK2, a protein involved in cell adhesion and migration. By degrading PTK2, Tos-PEG4-t-butyl ester can inhibit cell migration and potentially reduce cancer cell metastasis .
Molecular Mechanism
The molecular mechanism of Tos-PEG4-t-butyl ester involves its role as a linker in PROTACs. The tosyl group in Tos-PEG4-t-butyl ester facilitates nucleophilic substitution reactions, allowing it to form covalent bonds with target proteins. Once bound, the PROTAC recruits an E3 ligase, which tags the target protein with ubiquitin. This ubiquitination signals the proteasome to degrade the target protein, effectively reducing its levels in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tos-PEG4-t-butyl ester can change over time. The stability and degradation of this compound are important factors to consider. Tos-PEG4-t-butyl ester is stable when stored at -20°C for up to three years in its pure form and up to six months when dissolved in a solvent at -80°C. Over time, the degradation of Tos-PEG4-t-butyl ester can affect its efficacy in biochemical reactions and cellular processes .
Dosage Effects in Animal Models
The effects of Tos-PEG4-t-butyl ester can vary with different dosages in animal models. At lower dosages, Tos-PEG4-t-butyl ester may effectively degrade target proteins without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular functions. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
Tos-PEG4-t-butyl ester is involved in metabolic pathways related to protein degradation. The tosyl group in Tos-PEG4-t-butyl ester facilitates its interaction with E3 ligases, which play a key role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of misfolded or damaged proteins, as well as the regulation of various cellular processes. By targeting specific proteins for degradation, Tos-PEG4-t-butyl ester can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Tos-PEG4-t-butyl ester is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in Tos-PEG4-t-butyl ester increases its solubility in aqueous media, facilitating its transport across cell membranes. Once inside the cell, Tos-PEG4-t-butyl ester can localize to specific compartments or organelles, depending on its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of Tos-PEG4-t-butyl ester is influenced by its targeting signals and post-translational modifications. The t-butyl ester and tosyl group in Tos-PEG4-t-butyl ester can direct it to specific compartments or organelles within the cell. For example, in the synthesis of PROTACs, Tos-PEG4-t-butyl ester may localize to the cytoplasm or nucleus, where it can interact with target proteins and facilitate their degradation .
准备方法
合成路线和反应条件: 对甲苯磺酰基-聚乙二醇4-叔丁氧羰基的合成涉及对甲苯磺酰氯与聚乙二醇4-叔丁酯的反应。该反应通常在三乙胺等碱存在下进行,这有利于生成对甲苯磺酰化产物。 该反应在无水条件下进行,以防止水解 .
工业生产方法: 对甲苯磺酰基-聚乙二醇4-叔丁氧羰基的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的纯化步骤,以确保最终产物的高纯度。 该化合物通常储存在低温下以保持其稳定性 .
反应类型:
取代反应: 对甲苯磺酰基-聚乙二醇4-叔丁氧羰基可以进行亲核取代反应,其中对甲苯磺酰基被其他亲核试剂取代。
脱保护反应: 叔丁酯基团可以在酸性条件下除去,生成游离酸形式.
常用试剂和条件:
碱: 三乙胺通常用于对甲苯磺酰基-聚乙二醇4-叔丁氧羰基的合成。
酸: 三氟乙酸用于叔丁酯基团的脱保护.
主要生成物:
取代产物: 取决于所用亲核试剂,可以形成各种取代产物。
脱保护产物: 脱保护后获得聚乙二醇连接体的游离酸形式.
相似化合物的比较
Tos-PEG4-CH2-Boc: Another PEG-based linker used in PROTAC synthesis.
Tos-PEG4-NH2: A PEG linker with an amine group, used for different types of conjugation reactions.
Uniqueness: Tos-PEG4-Boc is unique due to its t-butyl ester group, which provides stability and ease of deprotection. Its PEG4 chain offers optimal length for flexibility and solubility in various applications .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWIVKRAHBPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120878 | |
| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217817-01-1 | |
| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tos-PEG4-t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


